molecular formula C13H25ClN2O2 B592165 tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride CAS No. 1624261-87-5

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Cat. No.: B592165
CAS No.: 1624261-87-5
M. Wt: 276.805
InChI Key: FSJXIJBRVLIWDE-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires a strong base such as sodium hydride (NaH) and an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect sensitive functional groups during the synthesis. These groups are later removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide)

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel ligands and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to modulate biological pathways involved in diseases. It may serve as a lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate acetate
  • tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate sulfate

Uniqueness

Compared to similar compounds, tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14;/h10H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJXIJBRVLIWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624261-87-5
Record name 6-Azaspiro[2.5]octane-6-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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